molecular formula C8H7ClN2O B11728435 5-Amino-4-chloro-2-methoxybenzonitrile

5-Amino-4-chloro-2-methoxybenzonitrile

Katalognummer: B11728435
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: FICPWORCUBCMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-4-chloro-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7ClN2O . It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and methoxy substituents on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-methoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 4-chloro-2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: The amino group in 5-Amino-4-chloro-2-methoxybenzonitrile can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding nitro or hydroxyl derivatives. Reduction reactions can further modify the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Acylated or alkylated derivatives.

    Oxidation Products: Nitro or hydroxyl derivatives.

    Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

Industry:

Wirkmechanismus

The mechanism of action of 5-Amino-4-chloro-2-methoxybenzonitrile depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and chloro substituents can influence the compound’s binding affinity and specificity towards these targets. The methoxy group can affect the compound’s solubility and membrane permeability, enhancing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

    4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    5-Chloro-2-methoxybenzonitrile: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-5-chloro-4-methoxybenzonitrile: Positional isomer with different substitution pattern.

Uniqueness: The presence of both amino and chloro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

5-amino-4-chloro-2-methoxybenzonitrile

InChI

InChI=1S/C8H7ClN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3

InChI-Schlüssel

FICPWORCUBCMKX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1C#N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.